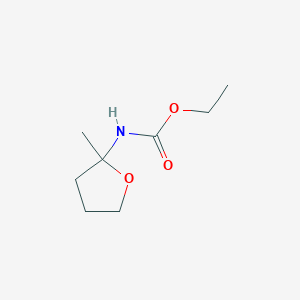
Ethyl (2-methyloxolan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-methyltetrahydrofuran-2-yl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is particularly interesting due to its unique structure, which includes a tetrahydrofuran ring substituted with a methyl group and an ethyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-methyltetrahydrofuran-2-yl)carbamate typically involves the reaction of 2-methyltetrahydrofuran with ethyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. Common catalysts include tertiary amines or metal complexes. The reaction can be represented as follows:
2-Methyltetrahydrofuran+Ethyl isocyanate→Ethyl (2-methyltetrahydrofuran-2-yl)carbamate
Industrial Production Methods
In industrial settings, the production of ethyl (2-methyltetrahydrofuran-2-yl)carbamate may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-methyltetrahydrofuran-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
Ethyl (2-methyltetrahydrofuran-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which ethyl (2-methyltetrahydrofuran-2-yl)carbamate exerts its effects involves the interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its normal substrate.
Comparison with Similar Compounds
Ethyl (2-methyltetrahydrofuran-2-yl)carbamate can be compared with other carbamates such as methyl carbamate and phenyl carbamate. While all these compounds share the carbamate functional group, their unique substituents confer different chemical and physical properties. For instance:
Methyl carbamate: Simpler structure, often used as a starting material in organic synthesis.
Phenyl carbamate: Contains an aromatic ring, which can enhance its stability and reactivity in certain reactions.
The uniqueness of ethyl (2-methyltetrahydrofuran-2-yl)carbamate lies in its tetrahydrofuran ring, which imparts specific steric and electronic effects, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
61807-48-5 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl N-(2-methyloxolan-2-yl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-11-7(10)9-8(2)5-4-6-12-8/h3-6H2,1-2H3,(H,9,10) |
InChI Key |
GZSWUYDDIZOTRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1(CCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















